Oxalate

Catalog No.
S570836
CAS No.
338-70-5
M.F
C2O4-2
M. Wt
88.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxalate

CAS Number

338-70-5

Product Name

Oxalate

IUPAC Name

oxalate

Molecular Formula

C2O4-2

Molecular Weight

88.02 g/mol

InChI

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/p-2

InChI Key

MUBZPKHOEPUJKR-UHFFFAOYSA-L

SMILES

C(=O)(C(=O)[O-])[O-]

Canonical SMILES

C(=O)(C(=O)[O-])[O-]

Description

Oxalate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of oxalic acid. It has a role as a human metabolite and a plant metabolite. It is an oxalate and a dicarboxylic acid dianion. It is a conjugate base of an oxalate(1-).
Oxalate is a salt or ester of oxalic acid.
Derivatives of OXALIC ACID. Included under this heading are a broad variety of acid forms, salts, esters, and amides that are derived from the ethanedioic acid structure.

Oxalate, chemically known as ethanedioate, is a dicarboxylic acid dianion with the formula C2O42\text{C}_2\text{O}_4^{2-}. It is colorless and exists in a planar conformation. The oxalate ion is formed through the deprotonation of both carboxyl groups of oxalic acid (C2H2O4\text{C}_2\text{H}_2\text{O}_4). It is commonly found in various plants and can be produced through the incomplete oxidation of carbohydrates. Oxalate plays significant roles both as a plant metabolite and in human metabolism, particularly in relation to kidney stone formation .

Properties of Oxalate

  • Molecular Weight: 88.019 g/mol
  • Charge: -2
  • Solubility: Highly soluble in water, with a solubility of approximately 1,000,000 mg/L at 25°C.
  • Structure: The oxalate ion has a planar structure with D2h symmetry, characterized by its two carboxylate groups linked by a carbon-carbon bond .

  • Formation of Salts: Oxalate readily forms salts with various cations, such as sodium oxalate and calcium oxalate.
  • Complexation: As a bidentate ligand, oxalate can chelate metal ions, forming stable complexes like potassium ferrioxalate.
  • Decomposition: Upon heating, oxalic acid decomposes to form carbon dioxide and formic acid:
    C2H2O4ΔHCOOH+CO2\text{C}_2\text{H}_2\text{O}_4\xrightarrow{\Delta}\text{HCOOH}+\text{CO}_2
  • Oxidation: Oxalate can be oxidized by permanganate ions in an autocatalytic reaction, which is relevant in analytical chemistry .

In biological systems, oxalate is notable for its dual role:

  • Metabolism: It is produced during the metabolism of certain amino acids and carbohydrates. In humans, it can bind to minerals like calcium and iron, potentially leading to the formation of insoluble salts that may contribute to kidney stone development.
  • Toxicity: While generally non-toxic at low concentrations, high levels of oxalates can lead to health issues such as kidney stones (approximately 80% of all kidney stones are calcium oxalate) and other complications related to mineral deficiencies .

Oxalate can be synthesized through several methods:

  • Chemical Synthesis: It can be produced by treating sodium carbonate with carbon dioxide under controlled conditions.
  • Biological Synthesis: Certain plants synthesize oxalates naturally as part of their metabolic processes.
  • From Oxalic Acid: Deprotonation of oxalic acid using strong bases yields the oxalate ion .

Oxalates have diverse applications across various fields:

  • Industrial Uses: Calcium oxalate is used in ceramic glazes and as a precursor for other chemical compounds.
  • Pharmaceuticals: Escitalopram oxalate is utilized in treating anxiety and depression.
  • Agriculture: In powdered form, it serves as a pesticide in beekeeping.
  • Analytical Chemistry: Oxalates are used for titration methods due to their ability to form stable complexes with metal ions .

Research on oxalates often focuses on their interactions with minerals and metals:

  • Mineral Binding: Oxalates can bind with calcium and magnesium, affecting their bioavailability and leading to potential deficiencies if consumed in large amounts.
  • Metal Complexation: Studies have shown that oxalates form complexes with various metal ions, which can influence their solubility and reactivity in biological systems .

Several compounds are similar to oxalate in structure or function:

CompoundFormulaKey Features
MalonateC₃H₄O₄A dicarboxylic acid; used in organic synthesis.
SuccinateC₄H₆O₄A key intermediate in the citric acid cycle; less toxic.
TartrateC₄H₄O₆Found in wine; used as a stabilizer in food products.
CitrateC₆H₈O₇A tricarboxylic acid; involved in energy metabolism.

Uniqueness of Oxalate

Oxalate's uniqueness lies in its strong tendency to form insoluble complexes with divalent cations like calcium, leading to significant implications for human health (e.g., kidney stones). Additionally, its role as a bidentate ligand allows it to stabilize various metal ions through chelation more effectively than many other similar compounds .

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

87.97965848 g/mol

Monoisotopic Mass

87.97965848 g/mol

Heavy Atom Count

6

UNII

PQ7QG47K6T

Wikipedia

Oxalate ion
Oxalate

Dates

Modify: 2024-02-18
Liu et al. Prebiotic photoredox synthesis from carbon dioxide and sulfite. Nature Chemistry, DOI: 10.1038/s41557-021-00789-w, published online 11 October 2021
Yadav et al. Cyanide as a Primordial Reductant enables a Protometabolic Reductive Glyoxylate Pathway. Nature Chemistry, DOI: 10.1038/s41557-021-00878-w, published online 3 February 2022

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